molecular formula C₉¹³C₃H₁₆N₄OS₂ B1153461 Thiothiamine-13C3

Thiothiamine-13C3

Cat. No.: B1153461
M. Wt: 299.39
Attention: For research use only. Not for human or veterinary use.
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Description

Thiothiamine-¹³C3 is a stable isotopically labeled derivative of thiamine (vitamin B1), where three carbon atoms are replaced with the non-radioactive carbon-13 isotope. This compound is synthesized to serve as an internal standard or tracer in analytical and metabolic studies, enabling precise quantification of thiamine and its metabolites in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) . Its molecular formula is ¹³C3C9H17ClN4OS·HCl, with a molecular weight adjusted due to isotopic substitution. As a pharmaceutical secondary standard, it ensures accuracy in quality control and regulatory compliance for thiamine-based formulations .

Properties

Molecular Formula

C₉¹³C₃H₁₆N₄OS₂

Molecular Weight

299.39

Synonyms

3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione-13C3;  SB13C3;  Thiamin Thiothiazolone-13C3;  Thiothiamin-13C3;  3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-4-thiazoline-2-thione-13C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiothiamine-¹³C3 belongs to a family of isotopically labeled and structurally modified thiamine derivatives. Below is a detailed comparison with key analogues:

Structural and Isotopic Differences

Compound Name Molecular Formula Isotopic Labeling Purity/Specification Primary Application
Thiothiamine-¹³C3 ¹³C3C9H17ClN4OS·HCl 3 × ¹³C atoms Certified Reference Material Pharmaceutical QC, metabolic tracing
Thiamine Thiocarbamate C12H18N4OS2 No isotopic labeling Not specified Stability studies, derivative analysis
Thiamine-(4-methyl-¹³C-Thiazol-5-yl-¹³C3) monophosphate HCl ¹³C4C8H19Cl2N4O4PS 4 × ¹³C atoms (specific to thiazole ring) ≥99 atom % ¹³C, ≥98% (CP) Metabolic pathway mapping, enzyme studies

Functional and Analytical Distinctions

  • Isotopic Specificity: Thiothiamine-¹³C3 provides uniform labeling across three carbon atoms, ideal for broad metabolic tracing. In contrast, Thiamine-(4-methyl-¹³C-Thiazol-5-yl-¹³C3) monophosphate HCl targets the thiazole ring, enabling site-specific studies of phosphorylation and enzymatic interactions .
  • Regulatory Role: As a Certified Reference Material, Thiothiamine-¹³C3 is critical for validating analytical methods in pharmaceuticals, whereas non-labeled derivatives like Thiamine Thiocarbamate are used to explore chemical reactivity or degradation pathways .
  • Sensitivity in Detection : The ¹³C labeling in Thiothiamine-¹³C3 minimizes isotopic interference in MS compared to deuterated analogs, enhancing signal resolution in complex biological samples .

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